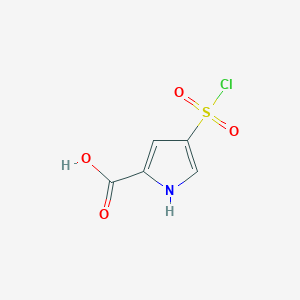

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-chlorosulfonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUJALXDRRFASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096910-97-2 | |

| Record name | 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for preparing 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid involves the direct chlorosulfonation of 1H-pyrrole-2-carboxylic acid. This process typically proceeds as follows:

- Starting Material: 1H-pyrrole-2-carboxylic acid

- Reagent: Chlorosulfonic acid (ClSO3H)

- Reaction Conditions: Controlled temperature and reaction time to avoid overreaction or decomposition

- Workup: Purification by recrystallization or chromatography to isolate the desired product

This method exploits the electrophilic substitution capability of chlorosulfonic acid to introduce the chlorosulfonyl group (-SO2Cl) at the 4-position of the pyrrole ring, adjacent to the carboxylic acid substituent at position 2.

Industrial Production Methods

Industrial scale synthesis mirrors the laboratory method but includes:

- Use of large-scale reactors with precise temperature and agitation controls

- Strict monitoring of reaction parameters to maximize yield and purity

- Employment of advanced purification techniques such as recrystallization and chromatographic methods to ensure product quality suitable for pharmaceutical or material applications

These large-scale operations emphasize safety and efficiency due to the corrosive nature of chlorosulfonic acid and the sensitivity of the pyrrole ring system.

Alternative Synthetic Strategies Involving Pyrrole Derivatives

While direct chlorosulfonation is the main route, related pyrrole chemistry offers insights into synthetic versatility:

- Pyrrole-2-carboxylic acid derivatives can be prepared via Hantzsch pyrrole synthesis or other pyrrole ring-forming reactions, which can then be functionalized by chlorosulfonation.

- Brominated or aminated pyrrole intermediates have been synthesized and subsequently transformed to related sulfonyl derivatives, indicating potential for multi-step synthetic sequences leading to this compound.

Chemical Reaction Analysis and Mechanistic Insights

The chlorosulfonation reaction proceeds through electrophilic aromatic substitution, where chlorosulfonic acid acts as both the chlorosulfonyl group donor and the acidic medium facilitating substitution.

- The reaction is regioselective for the 4-position due to electronic and steric effects of the carboxylic acid at the 2-position.

- Reaction conditions must be optimized to prevent sulfonation at other positions or degradation of the pyrrole ring.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | 1H-pyrrole-2-carboxylic acid | Commercially available or synthesized |

| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO3H) | Strong electrophile, corrosive |

| Reaction Temperature | Typically 0–50°C | Controlled to avoid side reactions |

| Reaction Time | 1–4 hours | Depends on scale and temperature |

| Purification Methods | Recrystallization, chromatography | Ensures high purity |

| Industrial Scale Adjustments | Large reactors, precise parameter control | Safety and yield optimization |

Research Findings and Practical Considerations

- The chlorosulfonation of 1H-pyrrole-2-carboxylic acid is well-documented as an efficient route to this compound with good yields and purity.

- Alternative synthetic routes involving functionalized pyrroles (e.g., brominated or aminated derivatives) provide versatility but often require additional synthetic steps and purification.

- Industrial processes emphasize reaction control and purification to produce material suitable for pharmaceutical intermediates or advanced materials.

- The compound’s reactivity, particularly the chlorosulfonyl group, allows further derivatization, making the preparation method critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonamide derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Various substituted pyrrole derivatives.

Oxidation Reactions: Sulfonic acid derivatives.

Reduction Reactions: Sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is . The compound features:

- A pyrrole ring , which is significant in various biological processes.

- A chlorosulfonyl group , enhancing its reactivity towards nucleophiles.

- A carboxylic acid group , capable of participating in hydrogen bonding and interactions with biomolecules.

Medicinal Chemistry

The compound has shown promise as a building block for developing novel therapeutic agents. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development. Notably, research has indicated its potential as an antitumor agent, where derivatives of this compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines such as A-431 and A-549 .

Case Study: A study designed novel indolin-2-one derivatives incorporating the pyrrole structure, demonstrating that compounds with similar frameworks exhibited significant antitumor activity, suggesting that this compound could serve as a template for further drug development .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing complex organic molecules. Its chlorosulfonyl group facilitates nucleophilic substitution reactions, allowing modifications of various organic structures. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Application Example: The synthesis of halogen-doped pyrrole derivatives has utilized compounds like this compound, demonstrating its utility in creating bioactive molecules with enhanced properties .

Biological Studies

The compound's ability to modify biomolecules makes it useful in studying protein functions and interactions. By altering protein conformations through chemical modification, researchers can gain insights into biological pathways and mechanisms.

Research Insight: Studies have shown that modifications using chlorosulfonyl compounds can impact protein interactions significantly, which may lead to advancements in understanding disease mechanisms and developing new therapeutic strategies.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds. The compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid and analogous compounds in terms of structure, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxylic Acid Derivatives

Key Comparative Insights:

Reactivity and Functionalization :

- The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), a feature absent in chloro- or fluorophenyl derivatives .

- In contrast, 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid leverages aromatic π-stacking for target binding in medicinal chemistry, while the chlorosulfonyl derivative’s utility lies in its synthetic versatility.

Synthetic Pathways :

- 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid is synthesized via chlorination of ethyl 5-methylpyrrole-2-carboxylate , whereas the chlorosulfonyl derivative likely requires sulfonation or direct chlorosulfonation of the pyrrole ring.

- Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate serves as a methyl-protected precursor, which can be hydrolyzed to the carboxylic acid form.

Biological Activity: The unsubstituted 1H-pyrrole-2-carboxylic acid exhibits quorum sensing inhibition by suppressing virulence factors in P. aeruginosa . The chlorosulfonyl analog’s bioactivity remains underexplored but may differ due to its strong electron-withdrawing effects.

Physicochemical Properties :

- The chlorosulfonyl group increases polarity and acidity compared to hydrophobic substituents like 3-chlorophenyl . This enhances solubility in polar solvents, critical for reaction kinetics in synthetic workflows.

Pharmaceutical Relevance: Crystalline forms of pyrrole derivatives, such as 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid amides, are patented for improved solubility and stability in drug formulations .

Biological Activity

4-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1096910-97-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorosulfonyl group and a carboxylic acid moiety, contributing to its unique chemical reactivity and biological profile. Its molecular formula is , and it is characterized by the following structural attributes:

- Pyrrole Ring: A five-membered aromatic ring that enhances stability and reactivity.

- Chlorosulfonyl Group: Imparts electrophilic characteristics, potentially facilitating interactions with biological targets.

- Carboxylic Acid Group: Increases solubility in biological systems and may participate in hydrogen bonding.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on pyrrole derivatives have shown that they can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

Carbonic Anhydrase Inhibition

A notable area of study involves the inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Pyrrole carboxamide derivatives have demonstrated measurable inhibition of the α-CA II isozyme, with inhibition rates ranging from 58.6% to 14.3% . This suggests that this compound may also exhibit similar inhibitory effects, although specific data on this compound remains limited.

Antitubercular Activity

Recent investigations into the structure-activity relationship (SAR) of pyrrole derivatives have revealed potent antitubercular activity against Mycobacterium tuberculosis. Compounds derived from pyrrole scaffolds have shown minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . The presence of electron-withdrawing groups, such as chlorosulfonyl, may enhance this activity by improving binding affinity to target proteins involved in the pathogen's survival.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to irreversible inhibition.

- Disruption of Cellular Processes: By inhibiting critical enzymes like carbonic anhydrases or DNA gyrase, the compound can disrupt essential cellular functions.

- Modulation of Signaling Pathways: The compound may influence various signaling pathways by acting on specific receptors or proteins within cells.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against common pathogens. Among these, a compound structurally related to this compound exhibited significant antibacterial activity with an MIC of 1 μg/mL against Staphylococcus aureus .

Study 2: Inhibition of Carbonic Anhydrases

In another study focused on CA inhibitors, pyrrole carboxamide derivatives were synthesized and tested for their inhibitory effects on α-CA II isozyme. The results indicated that modifications to the pyrrole structure could enhance inhibitory potency, suggesting a potential pathway for optimizing this compound for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation and chlorination of pyrrole precursors. A common approach includes:

- Step 1 : Sulfonation of 1H-pyrrole-2-carboxylic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Step 2 : Purification via recrystallization in ethanol/water mixtures, achieving >90% purity .

- Critical factors : Temperature control during sulfonation prevents decomposition, while solvent polarity during crystallization affects crystal packing and purity .

Q. How is structural characterization performed for this compound, and what key spectral markers are observed?

- NMR : The chlorosulfonyl group (-SO₂Cl) appears as a singlet at δ 3.8–4.2 ppm (¹H NMR) and δ 115–120 ppm (¹³C NMR). The pyrrole NH proton is deshielded (δ 12.5–13.5 ppm) due to electron-withdrawing effects .

- FTIR : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ confirm sulfonyl group formation .

- X-ray crystallography : Monoclinic crystal systems (space group P2₁2₁2₁) reveal hydrogen-bonded dimers via N–H⋯O interactions, critical for stability .

Q. What are the primary reactivity patterns of the chlorosulfonyl group in this compound?

The -SO₂Cl group undergoes nucleophilic substitution with amines (e.g., forming sulfonamides) or hydrolysis to sulfonic acids. Key considerations:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophile accessibility .

- Reaction monitoring : LCMS tracks intermediate formation; incomplete substitution often correlates with residual δ 115 ppm ¹³C signals .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., enzyme inhibition) be resolved using structural analogs?

- Comparative SAR : Replace the chlorosulfonyl group with methylsulfonyl or trifluoromethanesulfonyl groups to assess electronic effects. For example, trifluoromethyl analogs show enhanced binding to kinase ATP pockets due to hydrophobic interactions .

- Crystallographic analysis : Overlay crystal structures of analogs with target enzymes (e.g., carbonic anhydrase) to identify steric clashes or hydrogen-bond mismatches .

Q. What computational methods validate the stability of hydrogen-bonded dimers observed in crystallography?

Q. How do competing reaction pathways (e.g., hydrolysis vs. amidation) impact synthetic scalability?

- Kinetic studies : Monitor hydrolysis rates under varying pH (e.g., t₁/₂ = 2 h at pH 7 vs. 15 min at pH 10). Buffered conditions (pH 8.5) favor amidation with primary amines (yield >85%) .

- Byproduct analysis : LC-MS identifies hydrolyzed sulfonic acid (m/z 215.0) as a major impurity; silica gel chromatography removes residual acids .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale sulfonation reactions?

Q. What strategies mitigate hygroscopicity during storage?

- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to stabilize crystalline form .

- Packaging : Store under argon in amber vials with desiccant packs (humidity <10% RH) .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected splitting patterns for the pyrrole ring protons?

- Dynamic effects : Rotameric interconversion of the chlorosulfonyl group at room temperature broadens signals. Low-temperature NMR (−40°C) resolves splitting, confirming conformational locking .

Q. How to reconcile conflicting HPLC purity reports from different labs?

- Column variability : Use Zorbax SB-C18 columns (5 µm, 4.6 × 250 mm) with isocratic elution (ACN:water = 70:30, 0.1% TFA) for standardized retention times (tR = 8.2 ± 0.3 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.